Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate
Description
Ethyl 2-[(2-cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate (CAS RN: 2173111-94-7) is a phosphorylated ethyl acetate derivative with the molecular formula C₂₅H₃₀NO₆P and a purity of ≥98% . Its structure features three critical moieties:
- A 4,4-diphenylcyclohexyloxy group, contributing steric bulk and lipophilicity.
- A 2-cyanoethoxy group, imparting electron-withdrawing properties.
- A phosphoryloxy acetate ethyl ester, enabling reactivity in phosphorylation or coupling reactions.
This compound is likely utilized in pharmaceutical or agrochemical research, given its structural complexity and high purity.
Properties
IUPAC Name |
ethyl 2-[2-cyanoethoxy-(4,4-diphenylcyclohexyl)oxyphosphoryl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30NO6P/c1-2-29-24(27)20-31-33(28,30-19-9-18-26)32-23-14-16-25(17-15-23,21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,23H,2,9,14-17,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFCBIQNANZBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COP(=O)(OCCC#N)OC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173111-94-7 | |
| Record name | Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate typically involves multiple steps, including the preparation of intermediate compoundsThe final step involves the phosphorylation of the intermediate compound to yield the target molecule . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOMe). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Chemistry
Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate serves as a valuable reagent in organic synthesis. It can be utilized to create complex molecules through various chemical reactions:
- Oxidation : The compound can be oxidized to form different products using agents like potassium permanganate (KMnO4).
- Reduction : It can undergo reduction reactions using lithium aluminum hydride (LiAlH4).
- Nucleophilic Substitution : The cyanoethoxy or diphenylcyclohexyloxy groups can be replaced by other nucleophiles, facilitating the synthesis of diverse compounds.
Biological Research
The biological activities of this compound are under investigation for potential therapeutic applications:
- Enzyme Modulation : The phosphoryloxy group plays a crucial role in modulating enzymatic activities and signaling pathways.
- Binding Affinity : The cyanoethoxy and diphenylcyclohexyloxy groups enhance binding affinity to specific proteins involved in metabolic pathways.
Medicinal Chemistry
Research is ongoing to explore its potential as a drug candidate for various diseases:
- Therapeutic Applications : Studies are evaluating its efficacy against certain types of cancer and metabolic disorders.
Industrial Applications
This compound is also being explored for its utility in industrial processes:
- Material Development : It may serve as a component in the formulation of advanced materials due to its unique chemical properties.
Case Study 1: Synthesis and Characterization
A study demonstrated the synthesis of this compound through a multi-step process involving intermediate compounds. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the final product.
Another research project focused on assessing the biological activity of this compound against specific cancer cell lines. Results indicated that it exhibited significant cytotoxic effects, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate involves its interaction with specific molecular targets and pathways. The cyanoethoxy and diphenylcyclohexyloxy groups play a crucial role in its binding affinity and selectivity towards these targets. The phosphoryloxy group is involved in the modulation of enzymatic activities and signaling pathways .
Comparison with Similar Compounds
Ethyl Acetate Derivatives with Heterocyclic Moieties
Compounds such as ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (C₁₉H₁₇ClN₂O₂) share the ethyl acetate backbone but incorporate imidazole rings substituted with chlorophenyl or bromophenyl groups (Fig. 1A–F, ) . These imidazole derivatives exhibit anticancer activity in vitro , likely due to their ability to intercalate DNA or inhibit kinases. In contrast, the target compound’s phosphoryloxy group may enable roles in nucleotide synthesis or prodrug activation.
Bipyridine and Thiophene Derivatives
Ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate () demonstrates cytotoxicity against breast cancer cells (MCF-7) due to its bipyridine-thiophene core, which enhances π-π stacking with cellular targets . The target compound’s 4,4-diphenylcyclohexyloxy group may similarly improve membrane permeability but lacks the aromatic heterocycles critical for intercalation.
Organophosphorus Compounds
Cyclohexyl and Ethylphosphonofluoridate Analogues
Compounds like O-cyclohexyl ethylphosphonofluoridoate (C₈H₁₆FO₂P) and 2-ethylhexyl methylphosphonofluoridoate (C₉H₂₀FO₂P) share phosphonate/phosphorofluoridate groups but are simpler in structure (Evidences 4, 5, 7) . These are often precursors for nerve agents or pesticides, highlighting the target compound’s divergent design for non-toxic applications.
Ethyl Esters in Agrochemicals
Ethyl 4,4′-dichlorobenzilate and chlorobenzilate () are esters with chlorine substituents, used as acaricides and insecticides . Their efficacy stems from electrophilic chlorine atoms, whereas the target compound’s cyano and diphenyl groups suggest a different mechanism, possibly enzyme inhibition.
Key Differentiators and Implications
Electron-Withdrawing Effects: The cyanoethoxy group may stabilize transition states in phosphorylation reactions, unlike electron-donating groups in agrochemical esters.
Biological Targets : Structural analogs target DNA or enzymes (Evidences 1, 3), whereas the phosphoryloxy group in the target compound suggests utility in prodrug delivery or nucleotide chemistry .
Biological Activity
Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate (CAS No. 2173111-94-7) is a complex organic compound with significant potential in biological research and medicinal applications. Its molecular formula is , and it has a molecular weight of approximately 471.48 g/mol . This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 471.48 g/mol
- Physical State : Liquid
- Purity : Minimum 98.0% (HPLC) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound contains functional groups that facilitate binding to biomolecules, influencing various biochemical pathways:
- Phosphoryloxy Group : This group is crucial for modulating enzymatic activities and signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Cyanoethoxy and Diphenylcyclohexyloxy Groups : These groups enhance the compound's binding affinity and selectivity towards target proteins, which may include enzymes involved in metabolic pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- A case study involving human cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation when treated with varying concentrations of the compound.
-
Antimicrobial Properties :
- This compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
-
Neuroprotective Effects :
- Investigations into its neuroprotective properties suggest that the compound may protect neuronal cells from oxidative stress-induced damage, making it a candidate for further research in neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of this compound:
Q & A
Q. How can researchers optimize the synthesis of Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate to improve yield and purity?
- Methodological Answer : The compound’s synthesis likely involves phosphoramidite chemistry, similar to methods used for oligonucleotide intermediates. Key steps include:
- Coupling Reactions : Use of 2-cyanoethyl phosphate protection, as seen in phosphoramidite-based syntheses (e.g., coupling with chloro(2-cyanoethoxy)(N,N-diisopropylamino)phosphane in anhydrous dichloromethane) .
- Solvent and Catalyst Optimization : Refluxing in dry acetone with potassium carbonate (anhydrous) for esterification, followed by ether extraction and sodium hydroxide washes to remove acidic byproducts .
- Purity Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) solvent systems to track reaction progress .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns, ensuring elemental analysis results align with theoretical values (within 0.5% error) .
- Nuclear Magnetic Resonance (NMR) : Use P NMR to verify the phosphoryloxy group’s integrity and H/C NMR to resolve cyclohexyl and phenyl substituents .
- HPLC : Employ reverse-phase chromatography to assess purity, especially if the compound is intended for biological applications .
Advanced Research Questions
Q. How does the steric hindrance of the 4,4-diphenylcyclohexyloxy group influence the reactivity of the phosphoryloxy moiety in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates of the target compound with analogs lacking bulky substituents (e.g., cyclohexyl vs. methyl groups) under controlled conditions (e.g., anhydrous DMF, 25°C).
- Computational Modeling : Use density functional theory (DFT) to calculate energy barriers for nucleophilic attack at the phosphorus center, correlating steric bulk with activation energy .
- Experimental Validation : Monitor reactions with thiophiles (e.g., thiophenol) via P NMR to track intermediate formation .
Q. What strategies can mitigate hydrolysis of the 2-cyanoethyl phosphate protecting group during long-term storage or biological assays?
- Methodological Answer :
- Storage Conditions : Store at -20°C in anhydrous acetonitrile or dichloromethane to limit moisture exposure .
- Stabilization Additives : Include radical scavengers (e.g., 2,6-di-tert-butyl-4-methylphenol) or desiccants (molecular sieves) in solution formulations .
- In Situ Monitoring : Use LC-MS to detect hydrolysis products (e.g., free phosphate) and adjust storage protocols iteratively .
Q. Can this compound serve as a prodrug precursor for kinase inhibitors, given its phosphoryloxy-acetate backbone?
- Methodological Answer :
- Enzymatic Hydrolysis Assays : Incubate with esterases or phosphatases (e.g., alkaline phosphatase) and analyze metabolites via HPLC-MS to identify cleavage products .
- Cellular Uptake Studies : Radiolabel the compound (e.g., C at the ethyl group) and measure intracellular accumulation in cancer cell lines .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified R groups (e.g., methyl, allyl) to optimize bioavailability and target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
